molecular formula C18H19NO3S B11656358 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate

Cat. No.: B11656358
M. Wt: 329.4 g/mol
InChI Key: PNHHYPFHWMUSNC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate can be achieved through the condensation of aniline with acetone in the presence of a catalyst. One efficient method involves using Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3 as catalysts . The reaction conditions are optimized to achieve high yields, and the catalysts are characterized by various techniques such as XRD, Raman, and FE-SEM . Industrial production methods may involve similar catalytic processes but on a larger scale to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its dihydroquinoline form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzenesulfonate group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate involves its interaction with molecular targets and pathways within cells. For instance, it may act as an antioxidant by inhibiting lipid peroxidation, thereby protecting cells from oxidative damage . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) benzenesulfonate

InChI

InChI=1S/C18H19NO3S/c1-13-12-18(2,3)19-17-10-9-14(11-16(13)17)22-23(20,21)15-7-5-4-6-8-15/h4-12,19H,1-3H3

InChI Key

PNHHYPFHWMUSNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)(C)C

Origin of Product

United States

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